3,5-Dibromoyridine-4-sulfonic acid
Description
Contextualization of Pyridine (B92270) Derivatives as Key Synthetic Scaffolds
Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern organic synthesis. numberanalytics.com Its structure is analogous to benzene (B151609), but the nitrogen atom imparts distinct electronic properties, including a significant dipole moment and basicity, that make it a versatile synthetic building block. numberanalytics.comyufengchemicals.com Pyridine scaffolds are not merely academic curiosities; they are integral components in a multitude of commercial products. They form the core of numerous pharmaceuticals, such as anti-inflammatory agents and anticancer drugs, as well as agrochemicals like herbicides and fungicides. numberanalytics.com Furthermore, their unique electronic nature makes them suitable for creating functional materials, including conductive polymers. numberanalytics.com The ability of the pyridine ring to be modified at various positions allows chemists to fine-tune the steric and electronic properties of the final molecule, making it an indispensable tool in the design of new chemical entities. guidechem.com
Significance of Bromination and Sulfonation in Pyridine Functionalization
Introducing bromine atoms (bromination) and sulfonic acid groups (sulfonation) to the pyridine ring are powerful strategies for modifying its reactivity and properties. These transformations are types of electrophilic aromatic substitution, a class of reactions also common to benzene chemistry. quimicaorganica.org However, the electron-withdrawing nature of the nitrogen atom makes the pyridine ring less reactive than benzene, often requiring more forceful reaction conditions. quimicaorganica.orgpearson.com
Electrophilic attack on the pyridine ring preferentially occurs at the 3- and 5-positions. quimicaorganica.org This is because the intermediate carbocation formed during attack at these positions is more stable than the intermediate formed from attack at the 2-, 4-, or 6-positions, which would place a destabilizing positive charge on the electronegative nitrogen atom. quimicaorganica.orgaklectures.com
Bromination introduces a halogen atom that is a key functional handle. The carbon-bromine bond can be readily transformed through various cross-coupling reactions (like the Suzuki coupling), allowing for the attachment of diverse molecular fragments. rsc.orgnih.gov This makes brominated pyridines valuable intermediates for building more complex molecules. guidechem.com
Sulfonation , the introduction of a sulfonic acid (-SO₃H) group, dramatically alters a molecule's physical properties. wikipedia.org The sulfonic acid group is highly acidic and polar, significantly increasing a compound's solubility in water and other polar solvents. This is a crucial modification in pharmaceutical development and in the design of catalysts or reagents intended for use in aqueous media. The sulfonation of pyridine itself is more challenging than its nitration and can require high temperatures and the use of fuming sulfuric acid (sulfur trioxide in sulfuric acid). wikipedia.orgmasterorganicchemistry.com
The combination of both bromine and sulfonic acid groups on a single pyridine ring, as seen in 3,5-Dibromopyridine-4-sulfonic acid, creates a unique chemical entity. The bromine atoms provide sites for further synthetic elaboration, while the sulfonic acid group ensures solubility and imparts strong acidity.
Overview of Academic Research Trajectories for 3,5-Dibromopyridine-4-sulfonic acid
While 3,5-Dibromopyridine-4-sulfonic acid is a highly specialized compound, its research context can be understood through the study of its constituent parts and related structures. Research on halogenated pyridines is extensive, driven by their utility as key intermediates in synthesizing pharmaceuticals, agrochemicals, and ligands for metal complexes. researchgate.net For example, the related compound 3,5-Dibromopyridine (B18299) is a crucial intermediate for building more complex, biologically active derivatives. guidechem.com It is used as a starting material in Suzuki coupling reactions to create larger, functionalized molecules. rsc.org
The presence of the sulfonic acid group at the 4-position, flanked by two bromine atoms, suggests its primary utility as a functional building block. The strong electron-withdrawing nature of the two bromine atoms and the sulfonic acid group makes the pyridine ring highly electron-deficient. This electronic property is a key area of interest, influencing the molecule's reactivity, particularly towards nucleophilic aromatic substitution.
Research on related pyridine sulfonic acids, such as 4-Hydroxypyridine-3-sulfonic acid, highlights their role as synthetic intermediates. This compound is used to prepare other reactive molecules, like 4-methoxy-3-pyridinesulfonyl chloride, which in turn is used to synthesize potential drug candidates. chemicalbook.com By analogy, 3,5-Dibromopyridine-4-sulfonic acid is likely of interest to synthetic chemists as a precursor for creating novel compounds where the bromine atoms can be replaced or the sulfonic acid group can be used to confer solubility or act as a catalytic site. While specific, large-scale studies on 3,5-Dibromopyridine-4-sulfonic acid itself are not widely reported in general literature, its value lies in its potential as a specialized reagent and building block in targeted synthetic campaigns.
Table 1: Physicochemical Properties of Related Pyridine Compounds This table provides data for structurally related compounds to infer the properties of 3,5-Dibromopyridine-4-sulfonic acid.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3,5-Dibromopyridine | 625-92-3 | C₅H₃Br₂N | 236.89 | 110-115 |
| 3,5-Dibromopyridine-4-carboxylic acid | 13958-91-3 | C₆H₃Br₂NO₂ | 280.90 | 218-223 |
| Pyridine-3-sulfonic acid | --- | C₅H₅NO₃S | 159.16 | >300 |
| 4-Hydroxypyridine-3-sulfonic acid | 51498-37-4 | C₅H₅NO₄S | 175.16 | --- |
Data sourced from various chemical suppliers and databases. chemicalbook.comsigmaaldrich.comnih.govsigmaaldrich.com
Historical Development of Halogenated Pyridine and Pyridine Sulfonic Acid Chemistry
The chemistry of pyridine and its derivatives has a rich history stretching back to the 19th century. numberanalytics.com Early work focused on isolating pyridine from coal tar and understanding its basic properties. wikipedia.org The first forays into functionalizing the pyridine ring were often met with challenges due to its inherent lack of reactivity compared to benzene.
The sulfonation of pyridine was first described by O. Fischer in 1882, who reported the formation of pyridine-3-sulfonic acid by heating pyridine with concentrated sulfuric acid at very high temperatures (300-350 °C) for 24 hours, achieving a 50% yield. google.comgoogle.com Later research in 1943 by Elvain and his colleagues found that adding a mercury(II) sulfate (B86663) catalyst allowed the reaction temperature to be lowered to 230 °C while increasing the yield. google.com These early studies underscored the harsh conditions required for direct electrophilic substitution on the parent pyridine ring.
The halogenation of pyridine also has a long history. Early methods often required high temperatures or were difficult to control. google.com For instance, the halogenation of 2,6-dihydroxypyridines required drastic temperatures and pressures in sealed vessels. google.com Over the decades, a vast array of methods has been developed for the selective halogenation of pyridine rings, reflecting their importance as synthetic intermediates. nih.govyoutube.comacs.org The development of milder and more selective reagents and catalytic systems continues to be an active area of research, enabling the synthesis of complex halogenated pyridines that were previously inaccessible.
The synthesis of molecules like 3,5-Dibromopyridine-4-sulfonic acid stands on the shoulders of this century-and-a-half of research into the fundamental reactivity of the pyridine ring. It combines the historical challenges of both halogenation and sulfonation into a single, highly functionalized molecule, ready for application in modern synthetic chemistry.
Properties
IUPAC Name |
3,5-dibromopyridine-4-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NO3S/c6-3-1-8-2-4(7)5(3)12(9,10)11/h1-2H,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNDJAITEAXEKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)S(=O)(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704502 | |
| Record name | 3,5-Dibromopyridine-4-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872273-27-3 | |
| Record name | 3,5-Dibromopyridine-4-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 3,5 Dibromopyridine 4 Sulfonic Acid
Nucleophilic Aromatic Substitution (SNAr) at Bromine Centers
The pyridine (B92270) ring, being inherently electron-deficient, is susceptible to nucleophilic attack. This reactivity is further enhanced by the presence of two strongly electron-withdrawing bromine atoms and a sulfonic acid group. These substituents lower the electron density of the aromatic system, thereby facilitating the addition of a nucleophile. The reaction typically proceeds through a two-step addition-elimination mechanism, known as the SNAr pathway.
Displacement of Bromide by Various Nucleophiles
The bromine atoms at the 3- and 5-positions of the pyridine ring serve as effective leaving groups in nucleophilic aromatic substitution reactions. A variety of nucleophiles can be employed to displace one or both bromine atoms, leading to a diverse array of substituted pyridine derivatives. Common nucleophiles include amines, thiols, and alkoxides.
The reaction with amines, for instance, yields aminopyridine derivatives. Similarly, treatment with thiols or alkoxides results in the formation of the corresponding thioethers or ethers. The reaction conditions for these substitutions typically involve the use of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may require elevated temperatures to proceed at a reasonable rate.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amine | R-NH₂ | 3-Amino-5-bromopyridine-4-sulfonic acid |
| Thiol | R-SH | 3-Bromo-5-(alkylthio)pyridine-4-sulfonic acid |
| Alkoxide | R-O⁻ | 3-Bromo-5-alkoxypyridine-4-sulfonic acid |
Regioselectivity and Chemo-selectivity in Substitution Reactions
In the case of 3,5-Dibromopyridine-4-sulfonic acid, the two bromine atoms are located at chemically equivalent positions (C3 and C5). Therefore, in a monosubstitution reaction, the issue of regioselectivity between the two bromine atoms does not arise, as their reaction with a nucleophile will lead to the same product.
However, the concept of chemo-selectivity is crucial. This pertains to the preferential reaction of a nucleophile with either the bromine atoms or the sulfonic acid group. Generally, under typical SNAr conditions, the displacement of the bromide ions is the favored pathway. The carbon-bromine bond is more susceptible to nucleophilic attack than the sulfur-oxygen bonds of the sulfonic acid group. The sulfonic acid group primarily acts as a strong electron-withdrawing group, activating the ring towards nucleophilic attack at the carbon atoms bearing the bromine atoms.
Transformations of the Sulfonic Acid Moiety
The sulfonic acid group (-SO₃H) is a versatile functional handle that can be converted into several other important sulfur-containing functional groups. These transformations significantly expand the synthetic utility of 3,5-Dibromopyridine-4-sulfonic acid.
Conversion to Sulfonyl Halides (e.g., Sulfonyl Fluorides)
The sulfonic acid can be readily converted into the corresponding sulfonyl halide, most commonly a sulfonyl chloride or sulfonyl fluoride (B91410). The synthesis of sulfonyl chlorides can be achieved by treating the sulfonic acid with chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). For example, a similar transformation has been reported for the synthesis of 4-chloropyridine-3-sulfonyl chloride from 4-hydroxypyridine-3-sulfonic acid using phosphorus oxychloride and phosphorus trichloride.
More recently, methods for the direct conversion of sulfonic acids to sulfonyl fluorides have been developed. These methods often utilize reagents like Xtalfluor-E® or a combination of a pyrylium (B1242799) salt and a fluoride source.
Formation of Sulfonamides and Sulfonic Esters
Once converted to a sulfonyl halide, the resulting compound is a key intermediate for the synthesis of sulfonamides and sulfonic esters. The reaction of the sulfonyl chloride with a primary or secondary amine, typically in the presence of a base, yields the corresponding sulfonamide. nih.gov Similarly, reaction with an alcohol leads to the formation of a sulfonic ester.
Direct methods for the synthesis of sulfonamides from sulfonic acids have also been developed, bypassing the need for the isolation of the sulfonyl chloride intermediate. These methods often employ coupling agents to activate the sulfonic acid. nih.gov
Table 2: Transformations of the Sulfonic Acid Group
| Transformation | Reagents | Product Functional Group |
|---|---|---|
| Conversion to Sulfonyl Chloride | PCl₅, SOCl₂ | -SO₂Cl |
| Formation of Sulfonamide | R₂NH (from sulfonyl chloride) | -SO₂NR₂ |
| Formation of Sulfonic Ester | R-OH (from sulfonyl chloride) | -SO₂OR |
Desulfonation Reactions under Specific Conditions
The sulfonic acid group can be removed from the pyridine ring through a process known as desulfonation. This reaction is essentially the reverse of sulfonation and is typically achieved by heating the sulfonic acid in the presence of a dilute aqueous acid. wikipedia.orgyoutube.comyoutube.com The equilibrium between sulfonation and desulfonation can be controlled by the concentration of the acid. Concentrated acid favors sulfonation, while dilute acid promotes desulfonation. youtube.com
This reaction can be synthetically useful as it allows the sulfonic acid group to be used as a temporary directing group to influence the position of other substituents, and then subsequently removed.
Palladium-Catalyzed Cross-Coupling Reactions Involving Bromine Substituents
The bromine atoms at positions 3 and 5 are the primary sites for synthetic modification via palladium-catalyzed cross-coupling reactions. These reactions offer powerful methods for constructing complex molecular architectures from the 3,5-dibromopyridine-4-sulfonic acid scaffold.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. It couples an organoboron species (like a boronic acid or ester) with an organohalide. mdpi.com For 3,5-dibromopyridine-4-sulfonic acid, the two C-Br bonds can react with various aryl or vinyl boronic acids to produce biaryl or substituted pyridine structures. The reaction proceeds via a catalytic cycle involving oxidative addition of the C-Br bond to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. rsc.org
Given the two equivalent bromine atoms, both mono- and di-substitution can be achieved by controlling the stoichiometry of the boronic acid reagent. The strong electron-withdrawing character of the sulfonic acid and the second bromine atom enhances the reactivity of the C-Br bonds towards the initial oxidative addition step. rsc.org The high polarity imparted by the sulfonic acid group may also allow for the use of aqueous or biphasic solvent systems. harvard.edu Research on related polyhalogenated pyridines shows that catalyst systems using palladium acetate (B1210297) or Pd(PPh₃)₄ with bases like potassium carbonate or potassium phosphate (B84403) in solvents such as dioxane or toluene/water mixtures are effective. mdpi.comresearchgate.netnih.gov
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Component | Example | Purpose / Comment |
| Substrate | 3,5-Dibromopyridine-4-sulfonic acid | The electrophilic partner. |
| Coupling Partner | Phenylboronic acid | The nucleophilic partner. |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | A source of Pd(0) to initiate the catalytic cycle. rsc.orgmdpi.com |
| Ligand | PPh₃, SPhos, Ad₂PⁿBu | Stabilizes the palladium center and modulates its reactivity. nih.gov |
| Base | K₂CO₃, K₃PO₄, CsOH | Activates the boronic acid for the transmetalation step. harvard.edumdpi.com |
| Solvent | Dioxane, Toluene, DMF, Aqueous mixtures | Solubilizes reactants and influences reaction rate. mdpi.comresearchgate.net |
| Temperature | 60-110 °C | Provides thermal energy to overcome activation barriers. mdpi.comnih.gov |
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This methodology can be applied to 3,5-dibromopyridine-4-sulfonic acid to introduce primary or secondary amine substituents at the C3 and C5 positions. The catalytic cycle shares mechanistic features with the Suzuki coupling, including oxidative addition and reductive elimination. wikipedia.org
The choice of base is critical and must be compatible with the substrate's functional groups. While strong bases like sodium tert-butoxide (NaOt-Bu) are common, the presence of the acidic sulfonic acid group on the substrate may necessitate the use of weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) to prevent undesirable acid-base side reactions. libretexts.org The catalyst system typically consists of a palladium precursor and a sterically hindered, electron-rich phosphine (B1218219) ligand, such as XPhos or BINAP, which facilitates both the oxidative addition and the final reductive elimination step. acs.orgchemspider.com The reaction allows for the synthesis of a wide range of arylamine derivatives from the dibrominated scaffold.
Table 2: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Component | Example | Purpose / Comment |
| Substrate | 3,5-Dibromopyridine-4-sulfonic acid | The electrophilic partner. |
| Coupling Partner | Aniline, Piperidine | The nucleophilic amine. |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | A source of Pd(0) after an initial reduction or ligand exchange. chemspider.com |
| Ligand | XPhos, BINAP, RuPhos, tBuBrettPhos | Bulky, electron-rich ligands that promote the key catalytic steps. acs.orgrug.nl |
| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | Deprotonates the amine-palladium complex to form the key amido intermediate. libretexts.org |
| Solvent | Toluene, Dioxane | Non-polar aprotic solvents are commonly used. chemspider.comacs.org |
| Temperature | 80-110 °C | Typical temperature range to ensure a reasonable reaction rate. chemspider.com |
The Sonogashira coupling reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is particularly valuable for synthesizing arylalkynes and conjugated enynes. For 3,5-dibromopyridine-4-sulfonic acid, this reaction provides a direct route to 3,5-dialkynylpyridine derivatives. The standard Sonogashira protocol employs a dual catalytic system consisting of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI), in the presence of an amine base like triethylamine (B128534) (Et₃N) or piperidine. libretexts.orgscirp.org
The palladium catalyst facilitates the oxidative addition of the C-Br bond, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex. wikipedia.org Studies on the closely related 3,5-dibromo-2,6-dichloropyridine (B8238365) have demonstrated that selective mono- or di-alkynylation can be achieved, yielding a variety of alkynylated pyridines. rsc.org Other cross-coupling reactions, such as the Stille coupling (using organotin reagents), have also been successfully applied to 3,5-dibromopyridine (B18299), indicating a broad scope of potential transformations for the sulfonic acid derivative as well. fishersci.se
Table 3: Typical Conditions for Sonogashira Coupling of Aryl Bromides
| Component | Example | Purpose / Comment |
| Substrate | 3,5-Dibromopyridine-4-sulfonic acid | The electrophilic partner. |
| Coupling Partner | Phenylacetylene | The terminal alkyne. |
| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂ | The primary catalyst for the cross-coupling cycle. libretexts.orgscirp.org |
| Cu Co-catalyst | CuI | Activates the terminal alkyne by forming a copper acetylide. wikipedia.orgscirp.org |
| Ligand | PPh₃ | Used with some palladium sources to form the active catalyst. scirp.org |
| Base | Triethylamine (Et₃N), Piperidine | Acts as both the base and often as the solvent. scirp.orgwashington.edu |
| Solvent | DMF, CH₃CN, or neat amine | Provides the reaction medium. scirp.orgwashington.edu |
| Temperature | Room Temperature to 100 °C | Reaction conditions can often be mild. libretexts.orgscirp.org |
Acid-Base Properties and Protonation Equilibria of the Sulfonic Acid and Pyridine Nitrogen
The acid-base characteristics of 3,5-dibromopyridine-4-sulfonic acid are defined by two distinct ionizable groups: the sulfonic acid proton and the lone pair of electrons on the pyridine nitrogen.
Sulfonic Acid Group (-SO₃H) : Aromatic sulfonic acids are strong acids due to the high electronegativity of the sulfonyl group and the extensive resonance stabilization of the resulting sulfonate anion. The pKa of the sulfonic acid group in this molecule is predicted to be very low, likely in the range of -1 to -3, similar to related compounds like p-toluenesulfonic acid (pKa ≈ -2.8) and pyridine-4-sulfonic acid (predicted pKa ≈ -2.85). researchgate.net In aqueous solution, this group will be almost completely deprotonated to form the sulfonate anion (-SO₃⁻).
Pyridine Nitrogen : The nitrogen atom of the pyridine ring is basic and can be protonated by an acid. However, its basicity is significantly influenced by the substituents on the ring. The presence of three potent electron-withdrawing groups (two bromine atoms and a sulfonic acid/sulfonate group) drastically reduces the electron density on the nitrogen atom. This effect diminishes its ability to accept a proton, thereby making it a much weaker base than unsubstituted pyridine (pKa ≈ 5.2). The pKa for the protonation of the pyridine nitrogen in 3,5-dibromopyridine-4-sulfonic acid is therefore expected to be considerably lower than 5.2.
These two equilibria mean that the compound can exist in different ionic forms depending on the pH of the medium, primarily as a zwitterion (protonated nitrogen, deprotonated sulfonate) in strongly acidic conditions or as an anion (neutral nitrogen, deprotonated sulfonate) in neutral to basic conditions.
Table 4: Estimated pKa Values for Ionizable Groups
| Functional Group | Estimated pKa | Equilibrium | Comment |
| Sulfonic Acid | ~ -2.8 | -SO₃H ⇌ -SO₃⁻ + H⁺ | Strong acid; largely deprotonated in most media. |
| Pyridine Nitrogen | < 5.2 | Py + H⁺ ⇌ PyH⁺ | Weakly basic; basicity is significantly reduced by electron-withdrawing groups. |
Computational Studies on Reaction Mechanisms and Transition States
While specific computational studies on 3,5-dibromopyridine-4-sulfonic acid are not widely reported, Density Functional Theory (DFT) calculations on related systems provide significant insight into the mechanisms of its cross-coupling reactions. mdpi.comacs.orgresearchgate.net These studies analyze the energy profiles of the catalytic cycles, identifying the structures of intermediates and the energy barriers of transition states.
Similarly, computational investigations into the Buchwald-Hartwig amination have elucidated the roles of the ligand and base. acs.orgresearchgate.net DFT studies show how bulky, electron-rich phosphine ligands stabilize the palladium center and lower the energy barrier for reductive elimination. They also clarify the mechanism of base-assisted deprotonation of the coordinated amine, which is a crucial step for forming the palladium-amido complex that precedes C-N bond formation. acs.org For a substrate like 3,5-dibromopyridine-4-sulfonic acid, computational models could predict the relative reactivity of the C3 versus C5 positions if they were electronically distinct, and help in selecting the optimal ligand to achieve high catalytic efficiency.
Derivatives and Analogs of 3,5 Dibromopyridine 4 Sulfonic Acid for Advanced Research
Synthesis of Novel Heterocyclic Systems Incorporating the 3,5-Dibromopyridine (B18299) Core
The 3,5-dibromopyridine-4-sulfonic acid moiety serves as a versatile building block for the construction of a variety of fused heterocyclic systems. The presence of two reactive bromine atoms at positions 3 and 5 allows for diverse synthetic transformations, leading to the formation of novel polycyclic structures.
One common strategy involves the palladium-catalyzed cross-coupling reactions to introduce aryl or other heterocyclic fragments, which can subsequently undergo intramolecular cyclization. For instance, Sonogashira coupling with terminal alkynes can introduce acetylenic side chains that, upon further reaction, can lead to the formation of furo[3,2-b]pyridines or thieno[3,2-b]pyridines. Similarly, Suzuki or Stille couplings with appropriately substituted boronic acids or organostannanes can pave the way for the synthesis of various pyrido-fused heterocycles. ias.ac.innrochemistry.com
Another approach involves the nucleophilic aromatic substitution (SNAr) of the bromine atoms, although this is generally less facile on an electron-deficient pyridine (B92270) ring unless activated by strong electron-withdrawing groups. However, the sulfonic acid group at the 4-position can influence the reactivity of the adjacent bromine atoms.
Furthermore, the synthesis of pyrido[2,3-d]pyrimidines and other fused systems can be achieved by reacting 3,5-dibromo-4-aminopyridine, a potential derivative of the sulfonic acid, with various reagents like ethyl acetoacetate (B1235776) or malononitrile. nih.gov The conversion of the sulfonic acid group to an amino group would be a key step in such synthetic routes.
Table 1: Potential Synthetic Routes to Fused Heterocycles from 3,5-Dibromopyridine Derivatives
| Starting Material Derivative | Reagent(s) | Resulting Fused Heterocycle (Example) | Reaction Type |
| 3,5-Dibromo-4-chloropyridine | Terminal alkyne, then cyclization catalyst | Furo[3,2-b]pyridine | Sonogashira coupling, Cyclization |
| 3,5-Dibromo-4-aminopyridine | Ethyl acetoacetate | Pyrido[2,3-d]pyrimidine | Condensation, Cyclization |
| 3,5-Dibromo-4-aminopyridine | Malononitrile | 1,8-Naphthyridine | Condensation, Cyclization |
| 3,5-Dibromo-2,6-dichloropyridine (B8238365) | Terminal alkyne | Dialkynylated pyridine | Sonogashira cross-coupling |
This table presents hypothetical synthetic pathways based on known reactions of similar pyridine derivatives.
Introduction of Additional Functional Groups on the Pyridine Ring
The introduction of further functional groups onto the 3,5-dibromopyridine-4-sulfonic acid ring is crucial for fine-tuning its properties and for its application in more complex molecular designs. The two bromine atoms serve as primary handles for such modifications, primarily through metal-catalyzed cross-coupling reactions.
Palladium-catalyzed reactions such as Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings are powerful tools for creating new carbon-carbon bonds at the 3- and 5-positions. nih.gov These reactions allow for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and alkenyl groups. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity, especially when considering the potential for sequential or differential functionalization of the two bromine atoms. nih.gov
Furthermore, C-N and C-O bond-forming reactions, such as the Buchwald-Hartwig amination, can be employed to introduce amine and ether functionalities. These groups can significantly alter the electronic properties and hydrogen-bonding capabilities of the resulting molecules.
The sulfonic acid group at the 4-position is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic aromatic substitution. However, it can be a site for modification itself. For instance, it can be converted to a sulfonyl chloride, which is a reactive intermediate for the synthesis of sulfonamides and sulfonate esters. libretexts.org
Table 2: Key Cross-Coupling Reactions for Functionalizing the 3,5-Dibromopyridine Core
| Reaction Name | Coupling Partners | Introduced Functional Group | Catalyst System (Example) |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid/ester | Aryl/heteroaryl | Pd(PPh3)4 / Base |
| Stille Coupling | Organostannane | Aryl, vinyl, alkyl | Pd(PPh3)4 |
| Sonogashira Coupling | Terminal alkyne | Alkynyl | PdCl2(PPh3)2 / CuI / Base |
| Buchwald-Hartwig Amination | Amine | Amino | Pd2(dba)3 / Ligand / Base |
This table provides a general overview of common cross-coupling reactions applicable to dihalopyridines.
Design and Synthesis of Conjugates and Linker-Modified Derivatives (e.g., for polymer synthesis)
The bifunctional nature of 3,5-dibromopyridine-4-sulfonic acid and its derivatives makes them attractive candidates for the synthesis of conjugates and as monomers for polymerization. The two bromine atoms can serve as anchor points for the growth of polymer chains or for attachment to other molecules.
For polymer synthesis, derivatives of 3,5-dibromopyridine can be utilized in polycondensation reactions. For example, Yamamoto or Kumada catalyst-transfer polycondensation of dihaloaromatic compounds are established methods for producing conjugated polymers. researchgate.net By carefully selecting the co-monomers, polymers with tailored electronic and photophysical properties can be designed. The incorporation of the pyridine nitrogen atom into the polymer backbone can influence properties such as solubility, metal-coordination ability, and charge transport characteristics. st-andrews.ac.uk
Furthermore, the sulfonic acid group, or a derivative thereof, can act as a linker to attach the pyridine unit to other molecules, including biomolecules or solid supports. For instance, conversion of the sulfonic acid to a sulfonyl chloride allows for the formation of stable sulfonamide linkages with primary or secondary amines on other molecules. This strategy can be employed to create drug conjugates or functionalized materials.
The synthesis of poly(vinyl pyridine) and its quaternized derivatives showcases the importance of the pyridine moiety in polymer chemistry, where it can be used to tune solubility and introduce charge. mdpi.comresearchgate.net While direct polymerization of 3,5-dibromopyridine-4-sulfonic acid is not widely reported, its derivatives could be incorporated into such polymer backbones to introduce specific functionalities.
Table 3: Potential Polymerization Strategies Involving 3,5-Dibromopyridine Derivatives
| Polymerization Method | Monomer Type | Resulting Polymer Type (Example) | Key Features |
| Yamamoto Polycondensation | Dibromo-aryl/heteroaryl | Poly(arylene)/Poly(heteroarylene) | Ni(0) mediated |
| Kumada Polycondensation | Grignard of dihalo-aryl/heteroaryl | Poly(arylene)/Poly(heteroarylene) | Ni or Pd catalyzed |
| Suzuki Polycondensation | Dihalo-aryl/heteroaryl + Diboronic acid/ester | Alternating Copolymer | Pd catalyzed |
| Direct Arylation Poly(condensation) | Dihalo-aryl/heteroaryl + C-H activated monomer | Alternating Copolymer | Pd catalyzed |
This table outlines potential polymerization methods that could utilize derivatives of 3,5-dibromopyridine-4-sulfonic acid.
Structure-Reactivity and Structure-Property Relationship Studies in Derivatives
The electronic and steric properties of derivatives of 3,5-dibromopyridine-4-sulfonic acid are intrinsically linked to their structure. Understanding these relationships is crucial for the rational design of molecules with desired functionalities.
For example, in a study of substituted pyridines, it was found that the antiproliferative activity of pyridine derivatives was related to the nature and position of the substituents. nih.gov While halogen atoms can sometimes lead to lower activity, other groups like methoxy (B1213986) and hydroxyl can enhance it. The specific combination of bromo and sulfonic acid groups in the title compound suggests a unique electronic profile that warrants further investigation.
Table 4: Predicted Influence of Substituents on the Properties of the 3,5-Dibromopyridine Core
| Substituent at C-3/C-5 | Predicted Effect on Electron Density | Predicted Effect on Reactivity towards Nucleophiles | Predicted Effect on Basicity of Pyridine Nitrogen |
| -H (starting point) | Highly deficient | High | Very Low |
| -CH3 (Alkyl) | Increased | Decreased | Slightly Increased |
| -OCH3 (Alkoxy) | Increased | Decreased | Increased |
| -NO2 (Nitro) | Further Decreased | Increased | Further Decreased |
| -C≡N (Cyano) | Further Decreased | Increased | Further Decreased |
This table provides a qualitative prediction of the effects of various substituents on the properties of the 3,5-dibromopyridine-4-sulfonic acid core based on general principles of organic chemistry.
Advanced Spectroscopic and Structural Elucidation of 3,5 Dibromopyridine 4 Sulfonic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 3,5-Dibromopyridine-4-sulfonic acid in solution. While specific experimental data for this exact compound is not extensively reported in publicly available literature, its spectral characteristics can be reliably predicted based on established principles and data from analogous compounds.
The molecular structure of 3,5-Dibromopyridine-4-sulfonic acid is largely rigid, consisting of a planar pyridine (B92270) ring. The primary solution-state dynamic process observable by NMR would involve the exchange of the acidic proton of the sulfonic acid group with the solvent. The rate of this exchange is dependent on factors such as solvent polarity, temperature, and pH. In aprotic solvents, the molecule is expected to maintain a stable conformation, with the orientation of the -SO₃H group relative to the ring being the main conformational variable. However, free rotation around the C-S bond is typically rapid on the NMR timescale, resulting in time-averaged signals.
Heteronuclear NMR studies provide a complete picture of the molecule's covalent framework.
¹H NMR: The ¹H NMR spectrum of 3,5-Dibromopyridine-4-sulfonic acid is predicted to be simple due to the molecule's C₂ᵥ symmetry. The two protons at positions 2 and 6 are chemically and magnetically equivalent. Therefore, a single resonance, appearing as a singlet, is expected. The bromine atoms and the sulfonic acid group are strong electron-withdrawing groups, which significantly deshield the adjacent protons. For comparison, the protons in the related compound 3,5-Dibromopyridine (B18299) appear at approximately 8.61 ppm. chemicalbook.com The addition of the strongly electron-withdrawing sulfonic acid group at the 4-position is expected to shift this signal further downfield.
¹³C NMR: The ¹³C NMR spectrum is expected to show three distinct signals for the carbon atoms of the pyridine ring.
One signal for the equivalent carbons C-2 and C-6.
One signal for the equivalent bromine-substituted carbons C-3 and C-5.
One signal for the carbon C-4, which is directly attached to the sulfonic acid group. The chemical shifts would be influenced by the electronegativity of the substituents, with the carbons bearing bromine (C-3/C-5) and the sulfonic acid group (C-4) expected at higher chemical shifts (further downfield) compared to C-2/C-6.
¹⁵N NMR: ¹⁵N NMR spectroscopy could provide valuable information on the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift would be sensitive to the electron-withdrawing effects of the bromine and sulfonic acid substituents.
Table 1: Predicted ¹H NMR Data for 3,5-Dibromopyridine-4-sulfonic acid
| Compound | Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| 3,5-Dibromopyridine-4-sulfonic acid | H-2, H-6 | > 8.6 | Singlet | Predicted based on data for 3,5-Dibromopyridine. chemicalbook.com |
| 3,5-Dibromopyridine (for comparison) | H-2, H-6 | ~8.61 | Doublet | Protons at positions 2 and 6 are equivalent. |
| H-4 | ~8.01 | Triplet |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structures
While a specific single-crystal X-ray diffraction study for 3,5-Dibromopyridine-4-sulfonic acid is not found in the reviewed literature, its solid-state structure can be inferred from its functional groups and studies of similar molecules.
The solid-state packing of 3,5-Dibromopyridine-4-sulfonic acid would be dominated by strong intermolecular forces. The most significant interaction is expected to be a robust hydrogen bond between the acidic proton of the sulfonic acid group and the nitrogen atom of a neighboring pyridine ring (O-H···N). This interaction is strong enough that the compound likely exists as a zwitterion in the solid state, with a protonated pyridinium (B92312) nitrogen (N⁺-H) and a sulfonate group (-SO₃⁻).
Other potential interactions that would stabilize the crystal lattice include:
Halogen Bonding: The bromine atoms can act as halogen bond donors, interacting with electronegative atoms like the oxygen atoms of the sulfonate group (C-Br···O).
π-π Stacking: The electron-deficient pyridine rings could engage in offset π-π stacking interactions.
C-H···O Hydrogen Bonds: Weaker hydrogen bonds between the aromatic C-H groups and the sulfonate oxygens would further consolidate the structure.
A study of the related compound 2-amino-3,5-dibromopyridine (B40352) revealed that its molecules form dimers in the crystal lattice through N-H···N hydrogen bonds, highlighting the importance of such interactions in the packing of substituted pyridines. bas.bg
No specific co-crystallization studies involving 3,5-Dibromopyridine-4-sulfonic acid have been reported. However, its structure presents multiple opportunities for forming co-crystals. The pyridine nitrogen and the sulfonate group are excellent coordination sites for metal ions. Furthermore, the strong hydrogen bonding capability of the sulfonic acid group makes it a prime candidate for forming co-crystals with other organic molecules, particularly those containing basic functional groups.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Vibrations and Functional Group Analysis
The key vibrational modes for 3,5-Dibromopyridine-4-sulfonic acid would include:
Sulfonic Acid Group Vibrations: This group has several characteristic, strong bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically found in the ranges of 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively. The S-O stretching vibration is expected around 900-700 cm⁻¹. researchgate.net
Pyridine Ring Vibrations: The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations occur in the 1600-1400 cm⁻¹ region.
C-Br Vibrations: The C-Br stretching vibrations are found at lower frequencies, typically in the 700-500 cm⁻¹ range.
Table 2: Predicted Major Vibrational Bands for 3,5-Dibromopyridine-4-sulfonic acid
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique | Notes |
| C-H Stretch (aromatic) | 3100 - 3000 | FT-IR, FT-Raman | |
| O-H Stretch (sulfonic acid) | 3000 - 2500 | FT-IR | Broad band, characteristic of hydrogen bonding. |
| C=C, C=N Ring Stretch | 1600 - 1400 | FT-IR, FT-Raman | Multiple bands expected. |
| S=O Asymmetric Stretch | 1250 - 1120 | FT-IR | Strong intensity. researchgate.net |
| S=O Symmetric Stretch | 1080 - 1010 | FT-IR | Strong intensity. researchgate.net |
| S-O Stretch | 900 - 700 | FT-IR | |
| C-Br Stretch | 700 - 500 | FT-IR, FT-Raman |
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal technique for investigating the electronic structure of molecules. It provides insights into the electronic transitions between different energy levels within a molecule, which are influenced by the extent of conjugation and the nature of the substituent groups.
The UV-Vis spectrum of pyridine, the parent heterocycle of the compound , exhibits characteristic absorption bands. These absorptions are attributed to π-π* and n-π* electronic transitions. The introduction of substituent groups onto the pyridine ring, such as the two bromine atoms and the sulfonic acid group in 3,5-Dibromopyridine-4-sulfonic acid, is expected to significantly modify its electronic spectrum.
The bromine atoms, being electron-withdrawing groups, and the strongly acidic sulfonic acid group can induce bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima (λmax). These shifts are a direct consequence of their influence on the energy of the molecular orbitals involved in the electronic transitions. Specifically, the interaction of the lone pairs of electrons on the nitrogen and bromine atoms with the π-system of the pyridine ring, along with the inductive effects of the substituents, will alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
While specific experimental UV-Vis data for 3,5-Dibromopyridine-4-sulfonic acid is not extensively documented in publicly available literature, a theoretical analysis based on the known effects of similar substituents on the pyridine chromophore allows for a reasonable prediction of its spectral characteristics. The presence of the sulfonic acid group may also lead to the formation of pyridinium ions, which would further influence the UV-Vis absorption bands. google.com
Table 1: Predicted UV-Vis Spectral Data for 3,5-Dibromopyridine-4-sulfonic acid
| Parameter | Predicted Value/Range | Associated Electronic Transition |
| λmax 1 | ~260-280 nm | π-π |
| λmax 2 | ~290-320 nm | n-π |
Note: The values in this table are estimations based on the analysis of related compounds and are subject to experimental verification.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Reaction Monitoring
Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound, thereby confirming its molecular formula. It also serves as a powerful technique for monitoring the progress of chemical reactions.
For a polar and acidic molecule like 3,5-Dibromopyridine-4-sulfonic acid, electrospray ionization (ESI) is a particularly suitable soft ionization technique. In negative ion mode ESI-MS, the molecule is expected to readily deprotonate to form the [M-H]⁻ ion. Given the molecular formula of C₅H₃Br₂NO₃S, the theoretical monoisotopic mass is approximately 316.8 g/mol . The presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in roughly equal abundance, will result in a characteristic isotopic pattern for the molecular ion peak, appearing as a cluster of peaks separated by 2 Da. Specifically, a prominent signal for the [M-H]⁻ ion would be anticipated in the m/z range of 315-317.
Table 2: Predicted Mass Spectrometry Data for 3,5-Dibromopyridine-4-sulfonic acid
| Ionization Mode | Predicted m/z | Ion Species | Significance |
| ESI (-) | 314.8, 316.8, 318.8 | [M-H]⁻ | Molecular Formula Confirmation (Isotopic pattern due to Br) |
Note: The m/z values are based on the most abundant isotopes of the constituent elements.
Furthermore, mass spectrometry is a crucial tool for reaction monitoring. For instance, in the synthesis of 3,5-Dibromopyridine-4-sulfonic acid or its subsequent chemical transformations, LC-MS (Liquid Chromatography-Mass Spectrometry) can be employed. This technique allows for the separation of reactants, intermediates, and products in a reaction mixture, followed by their detection and identification by the mass spectrometer. By tracking the disappearance of reactant peaks and the appearance of product peaks over time, the reaction progress can be accurately monitored, and reaction conditions can be optimized.
Theoretical and Computational Chemistry Studies of 3,5 Dibromopyridine 4 Sulfonic Acid
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the molecular structure and electronic properties of molecules. tandfonline.commostwiedzy.pl For 3,5-Dibromopyridine-4-sulfonic acid, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized geometry in the gas phase. tandfonline.com
The geometry optimization process minimizes the energy of the molecule with respect to all its geometric parameters, ensuring that the final structure represents a true minimum on the potential energy surface. asianpubs.org The resulting optimized structure would provide precise data on bond lengths, bond angles, and dihedral angles. It is predicted that the pyridine (B92270) ring will be planar, with the C-Br and C-S bonds lying in the plane of the ring. The two bromine atoms and the sulfonic acid group are strong electron-withdrawing groups, which would influence the bond lengths and angles of the pyridine ring compared to unsubstituted pyridine. For instance, the C-C and C-N bonds within the aromatic ring are expected to be slightly elongated.
Table 1: Predicted Molecular Geometry Parameters for 3,5-Dibromopyridine-4-sulfonic acid from DFT Calculations
| Parameter | Predicted Value | Description |
| C-Br Bond Length | ~1.89 Å | The length of the covalent bond between a carbon atom of the pyridine ring and a bromine atom. |
| C-S Bond Length | ~1.78 Å | The length of the covalent bond between a carbon atom of the pyridine ring and the sulfur atom of the sulfonic acid group. |
| S=O Bond Length | ~1.45 Å | The length of the double bonds between the sulfur and oxygen atoms in the sulfonic acid group. |
| S-OH Bond Length | ~1.58 Å | The length of the single bond between the sulfur and the hydroxyl oxygen in the sulfonic acid group. |
| C-N-C Bond Angle | ~117° | The angle formed by the two carbon atoms and the nitrogen atom within the pyridine ring. |
| C-C(Br)-C Bond Angle | ~121° | The angle around the carbon atom bonded to a bromine atom. |
Note: These values are predictive and based on typical results for similar halogenated and sulfonated aromatic compounds.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting character. nih.gov
For 3,5-Dibromopyridine-4-sulfonic acid, both the bromine atoms and the sulfonic acid group are strongly electron-withdrawing. This has a significant impact on the frontier orbitals. These substituents are expected to stabilize both the HOMO and LUMO, leading to lower energy levels compared to unsubstituted pyridine. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that relates to the chemical stability and reactivity of the molecule. nih.gov A large energy gap implies high stability and low reactivity, while a small energy gap suggests the molecule is more reactive. nih.gov The introduction of multiple electron-withdrawing groups is predicted to result in a relatively large HOMO-LUMO gap, indicating significant electronic stability.
Table 2: Predicted Frontier Molecular Orbital Energies for 3,5-Dibromopyridine-4-sulfonic acid
| Parameter | Predicted Value (eV) | Significance |
| HOMO Energy | ~ -7.5 eV | Indicates a low propensity to donate electrons, characteristic of a molecule with strong electron-withdrawing groups. |
| LUMO Energy | ~ -2.0 eV | Indicates a moderate ability to accept electrons, making it susceptible to nucleophilic attack under certain conditions. |
| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV | A large gap suggests high kinetic stability and lower chemical reactivity. nih.gov |
Note: These energy values are estimates based on computational studies of similarly substituted pyridine derivatives. nih.govresearchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods, primarily DFT, can accurately predict various spectroscopic parameters, providing valuable information for structural elucidation. nih.govnih.gov
Vibrational Frequencies (IR/Raman)
The vibrational spectrum of 3,5-Dibromopyridine-4-sulfonic acid can be predicted by calculating the second derivatives of the energy with respect to atomic displacements. These calculations yield the frequencies and intensities of the vibrational modes. Key predicted vibrational bands would include C-H stretching, pyridine ring stretching vibrations (typically in the 1300-1600 cm⁻¹ region), and vibrations associated with the sulfonic acid group. asianpubs.orgresearchgate.net The symmetric and asymmetric stretching vibrations of the S=O bonds are expected to produce very strong bands in the IR spectrum, typically between 1150 and 1250 cm⁻¹. researchgate.net The C-Br stretching vibrations would appear at lower frequencies.
Table 3: Predicted Key Vibrational Frequencies for 3,5-Dibromopyridine-4-sulfonic acid
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |
| O-H Stretch | 3000 - 3500 | Stretching of the hydroxyl bond in the sulfonic acid group, often broad due to hydrogen bonding. |
| C-H Stretch | 3050 - 3150 | Stretching of the C-H bonds on the pyridine ring. asianpubs.org |
| Pyridine Ring Stretches | 1300 - 1600 | In-plane stretching and contraction of the C-C and C-N bonds of the aromatic ring. researchgate.net |
| S=O Asymmetric Stretch | 1200 - 1250 | Asymmetric stretching of the two S=O bonds. researchgate.net |
| S=O Symmetric Stretch | 1150 - 1200 | Symmetric stretching of the two S=O bonds. researchgate.net |
| C-S Stretch | 700 - 780 | Stretching of the bond connecting the pyridine ring to the sulfur atom. asianpubs.org |
| SO₂ Deformation | 550 - 650 | Scissoring and wagging modes of the SO₂ group. researchgate.net |
Note: These are predicted frequencies. Actual experimental values may vary due to solvent effects and intermolecular interactions.
NMR Chemical Shifts
The prediction of ¹H and ¹³C NMR chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. wu.ac.th Given the symmetry of 3,5-Dibromopyridine-4-sulfonic acid, the ¹H NMR spectrum is expected to be simple, showing a single signal for the two equivalent protons at the C2 and C6 positions. This signal would likely appear downfield due to the strong deshielding effects of the electronegative nitrogen atom and the two bromine atoms. The ¹³C NMR spectrum would show three signals corresponding to the three distinct carbon environments (C2/C6, C3/C5, and C4).
Table 4: Predicted NMR Chemical Shifts for 3,5-Dibromopyridine-4-sulfonic acid
| Nucleus | Predicted Chemical Shift (ppm) | Rationale |
| ¹H (C2-H, C6-H) | 8.5 - 9.0 | Protons are adjacent to the electronegative nitrogen and ortho to bromine atoms, leading to significant deshielding. |
| ¹³C (C2, C6) | 150 - 155 | Carbons adjacent to the nitrogen atom are typically downfield in pyridine rings. |
| ¹³C (C3, C5) | 120 - 125 | Carbons bonded to bromine atoms. The heavy atom effect of bromine causes a slight upfield shift compared to what might be expected from induction alone. |
| ¹³C (C4) | 145 - 150 | Carbon attached to the electron-withdrawing sulfonic acid group. |
Note: Predicted shifts are relative to TMS and can be influenced by the choice of solvent.
Molecular Dynamics Simulations of Solvation and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mit.edu An MD simulation of 3,5-Dibromopyridine-4-sulfonic acid, particularly in an aqueous solution, would provide insights into its solvation and the nature of its intermolecular interactions. rutgers.edunih.gov
In an aqueous environment, the highly polar sulfonic acid group would be the primary site of interaction with water molecules. MD simulations would likely show the formation of a structured hydration shell around the -SO₃H group. acs.org Water molecules would act as both hydrogen bond donors (to the sulfonyl oxygens) and acceptors (from the acidic proton). The nitrogen atom of the pyridine ring, despite its reduced basicity, could also participate in hydrogen bonding as an acceptor. The hydrophobic bromine atoms and the pyridine ring itself would have weaker interactions with water, likely leading to a specific orientation of the solvated molecule at the interface of water clusters. rutgers.edu These simulations can also be used to calculate properties like the diffusion coefficient of the molecule in solution. nih.gov
Prediction of Acidity (pKa) and Basicity Profiles
The structure of 3,5-Dibromopyridine-4-sulfonic acid contains both a highly acidic site and a weakly basic site.
Acidity : The primary acidic center is the proton of the sulfonic acid group (-SO₃H). Sulfonic acids are known to be strong acids. For comparison, the pKa of pyridine-4-sulfonic acid is estimated to be around -2.85, indicating that it is a very strong acid. The presence of two electron-withdrawing bromine atoms on the ring in 3,5-Dibromopyridine-4-sulfonic acid would further stabilize the resulting sulfonate anion, making the compound an even stronger acid. Therefore, its pKa is predicted to be even lower (more acidic) than that of pyridine-4-sulfonic acid. In aqueous solution, this compound would exist almost exclusively in its deprotonated, anionic form (3,5-dibromopyridine-4-sulfonate).
Basicity : The basic site is the lone pair of electrons on the nitrogen atom of the pyridine ring. The basicity of this nitrogen is significantly reduced by the strong electron-withdrawing effects of both the sulfonic acid group at the 4-position and the two bromine atoms at the 3- and 5-positions. These groups pull electron density away from the nitrogen, making its lone pair less available to accept a proton. While pyridine has a pKa of about 5.2 for its conjugate acid, the pKa for the conjugate acid of 3,5-Dibromopyridine-4-sulfonic acid is expected to be substantially lower, likely in the range of 0-1, reflecting its very weak basicity.
Table 5: Predicted Acidity and Basicity Constants
| Site | Equilibrium | Predicted pKa | Description |
| Sulfonic Acid Group | R-SO₃H ⇌ R-SO₃⁻ + H⁺ | < -2.8 | Highly acidic due to the stability of the sulfonate anion, enhanced by electron-withdrawing substituents. |
| Pyridine Nitrogen | R-NH⁺ ⇌ R-N + H⁺ | ~ 0 - 1.0 | Very weakly basic due to the strong inductive and resonance electron-withdrawing effects of the substituents. |
Advanced Applications of 3,5 Dibromopyridine 4 Sulfonic Acid in Chemical Research Non Biological/non Clinical
Role as a Building Block in Complex Organic Synthesis
In the realm of organic chemistry, the true value of a compound is often measured by its utility as a building block for constructing more complex molecular architectures. 3,5-Dibromopyridine-4-sulfonic acid serves as an important intermediate in the synthesis of specialized heterocyclic compounds. The strategic placement of its functional groups allows for a variety of chemical transformations.
The bromine atoms at the 3 and 5 positions are particularly amenable to modern cross-coupling reactions. For instance, analogous compounds like 3,5-dibromopyridine (B18299) are used as starting materials in palladium-catalyzed Suzuki coupling reactions to create more complex pyridine (B92270) derivatives, such as pyridine-3,5-bis(phenyl-4-carboxylic acid), which itself is a precursor for advanced materials. rsc.org This demonstrates the potential of the 3,5-dibromo framework for C-C bond formation.
Furthermore, the sulfonic acid group can act as a leaving group under certain conditions or be converted into other functional groups. The related compound, 4-Amino-3,5-dibromopyridine (B189618), is recognized as a key synthetic intermediate for natural products and can be converted into other important pyridine derivatives like 3,5-dibromo-4-iodopyridine (B1430625). google.comgoogle.com The synthesis of these valuable intermediates often involves multi-step processes where the precise reactivity of each functional group is exploited. For example, 4-Amino-3,5-dibromopyridine is itself a useful reagent for preparing azaullazines, a class of nitrogen-containing polycyclic aromatic compounds. pharmaffiliates.com
The table below summarizes synthetic reactions where the dibromopyridine scaffold is a key precursor.
| Precursor | Reaction Type | Product | Application of Product |
| 3,5-Dibromopyridine | Suzuki Coupling | Pyridine-3,5-bis(phenyl-4-carboxylic acid) | MOF Synthesis rsc.org |
| 3,5-Dibromo-4-aminopyridine | Diazotization, Iodination | 3,5-Dibromo-4-iodopyridine | Organic Intermediate google.comgoogle.com |
| 4-Amino-3,5-dibromopyridine | Annulation Reactions | Azaullazines | Heterocyclic Chemistry pharmaffiliates.com |
Utilization in Material Science
The unique electronic and structural properties of 3,5-Dibromopyridine-4-sulfonic acid make it a promising candidate for the development of advanced materials. Its functionalities allow it to be incorporated into polymers, frameworks, and onto surfaces.
Precursor for Advanced Polymeric Materials
While direct polymerization of 3,5-Dibromopyridine-4-sulfonic acid is not widely documented, its structure is inherently suited for creating functional polymers. The two bromine atoms can serve as points for polycondensation reactions, such as Suzuki or Stille couplings, to form the backbone of a conjugated polymer. The incorporation of both sulfonic acid and pyridine units into a polymer backbone is known to be beneficial for applications like proton exchange membranes (PEMs) for fuel cells. For example, copolymers of styrene (B11656) sulfonic acid and 4-vinylpyridine (B31050) have been synthesized for this purpose. The sulfonic acid groups provide proton conductivity, while the pyridine units can be used for crosslinking to enhance membrane stability. The 3,5-Dibromopyridine-4-sulfonic acid monomer could potentially be used to create polymers with high acid content and tunable properties.
Components in Metal-Organic Frameworks (MOFs) or Covalent-Organic Frameworks (COFs)
Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) are crystalline porous materials constructed from molecular building blocks. The selection of these building blocks, or linkers, dictates the structure and properties of the final material. youtube.com Pyridine-based linkers are highly sought after for their ability to form stable frameworks.
The 3,5-disubstituted pyridine motif is a common feature in MOF chemistry. For instance, pyridine-3,5-dicarboxylic acid is used to synthesize 3D metal-organic frameworks with various metal ions. researchgate.net The pyridine nitrogen and the carboxylate groups act as coordination sites for the metal centers. By analogy, 3,5-Dibromopyridine-4-sulfonic acid offers multiple potential coordination sites through its pyridine nitrogen and the oxygen atoms of the sulfonate group. These sites can bind to metal ions to form stable, porous MOF structures. youtube.com
In the field of COFs, which are linked by strong covalent bonds, pyridine-containing monomers are used to create robust and functional materials. A pyridine-based COF, TAPP-DBTA-COF, was constructed from 2,4,6-tris(4-aminophenyl)pyridine and 2,5-dibromobenzene-1,4-dicarbaldehyde. nih.gov The nitrogen atoms within the COF's pores can act as active sites. The structure of 3,5-Dibromopyridine-4-sulfonic acid makes it a conceivable building block for novel COFs, where the bromine atoms could undergo condensation reactions or be used for post-synthetic modification.
| Framework Type | Related Linker | Linkage | Potential Role of 3,5-Dibromopyridine-4-sulfonic acid |
| MOF | Pyridine-3,5-dicarboxylic acid researchgate.net | Metal-Ligand Coordination | Linker providing N and O donors for metal coordination |
| COF | 2,4,6-Tris(4-aminophenyl)pyridine nih.gov | Imine Bond (Schiff Base) | Functional monomer; Br atoms for post-synthetic modification |
Functionalization of Surfaces or Nanomaterials
Attaching functional molecules to the surfaces of materials, such as silica (B1680970) or metal oxide nanoparticles, can dramatically alter their properties and create new functionalities. Sulfonic acid groups are particularly effective for this purpose. mdpi.com
The process often involves grafting molecules onto the surface. For example, silica-coated magnetic nanoparticles can be functionalized with propyl-sulfonic acid groups. scirp.org This is typically achieved by first reacting the surface with an organosilane like 3-mercaptopropyltrimethoxysilane (MPTMS), followed by oxidation of the thiol (-SH) group to a sulfonic acid (-SO₃H) group. mdpi.comscirp.org This creates a strongly acidic, negatively charged surface.
3,5-Dibromopyridine-4-sulfonic acid could be attached to surfaces through its sulfonic acid group, presenting the dibromopyridine unit to the surrounding environment. This would impart a negative surface charge, which has been shown to be highly effective for the controlled release of cationic molecules, such as herbicides. mdpi.com The functionalized nanoparticles exhibit pH and ionic strength-responsive release profiles, governed primarily by electrostatic interactions. mdpi.com The presence of the bromine atoms on the exposed pyridine ring would also offer handles for further chemical reactions, allowing for the covalent attachment of other molecules to the nanoparticle surface.
Application in Catalysis Research
The ability of a molecule to coordinate with a metal ion is the foundation of its use in catalysis. 3,5-Dibromopyridine-4-sulfonic acid possesses features that make it an interesting candidate for the development of new catalyst systems.
As a Ligand Precursor for Transition Metal Catalysts
Transition metal complexes are at the heart of a vast number of catalytic reactions. The performance of these catalysts is critically dependent on the ligands that surround the metal center. These ligands modulate the metal's electronic properties, stability, and steric environment.
Pyridine derivatives are ubiquitous as ligands in coordination chemistry and catalysis. nih.gov Likewise, ligands containing sulfur donor atoms are also widely studied. uu.nl The compound 3,5-Dibromopyridine-4-sulfonic acid contains both a pyridine nitrogen atom and oxygen atoms on the sulfonic acid group, both of which can act as donor sites for a transition metal. This allows it to potentially act as a bidentate ligand, forming a stable chelate ring with a metal ion. The formation of such complexes is a key principle in designing active catalysts. For example, complexes of various transition metals (Ni, Cu, Zn, Cd, Sn) have been successfully prepared with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, where the ligand coordinates through sulfur and a nitrogen atom. nih.gov Similarly, transition metal complexes have been synthesized using ligands derived from benzenesulfonamide. researchgate.net
The bromine atoms on the pyridine ring of 3,5-Dibromopyridine-4-sulfonic acid could also be replaced through nucleophilic substitution or cross-coupling reactions to synthesize more elaborate, multidentate ligands tailored for specific catalytic applications.
Acidic Catalyst in Organic Transformations
While specific studies detailing the catalytic use of 3,5-dibromopyridine-4-sulfonic acid are not extensively documented, its structural features strongly suggest its potential as an acidic catalyst in various organic transformations. The presence of a sulfonic acid group (-SO₃H) attached to the pyridine ring is the primary determinant of its acidic properties.
The catalytic activity of sulfonic acid-functionalized materials is well-established in organic synthesis. These materials, whether as solid supports or ionic liquids, serve as effective Brønsted acid catalysts. The sulfonic acid group can donate a proton, which is crucial for activating substrates in a variety of reactions. For instance, sulfonic acid-functionalized ionic liquids with pyridinium (B92312) cations have demonstrated significant catalytic activity. The acidity of these catalysts, and therefore their effectiveness, can be influenced by the nature of the anion associated with the pyridinium cation. researchgate.netbit.edu.cn
In the case of 3,5-dibromopyridine-4-sulfonic acid, the electron-withdrawing nature of the two bromine atoms on the pyridine ring would be expected to increase the acidity of the sulfonic acid group, potentially enhancing its catalytic efficacy compared to non-halogenated analogues. This increased acidity could be advantageous in reactions such as esterification, acetalization, and other acid-catalyzed condensations.
The general mechanism for a sulfonic acid-catalyzed reaction, such as esterification, involves the protonation of the carbonyl oxygen of the carboxylic acid by the sulfonic acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of water to form the ester and regenerate the catalyst.
Table 1: Examples of Reactions Catalyzed by Sulfonic Acid-Based Catalysts
| Reaction Type | Catalyst Type | Substrates | Product | Reference |
| Esterification | Sulfonic acid-functionalized ionic liquid | Carboxylic acids, Alcohols | Esters | researchgate.net |
| Acetalization | Sulfonic acid-functionalized ionic liquid | Aldehydes/Ketones, Alcohols | Acetals/Ketals | researchgate.net |
It is plausible that 3,5-dibromopyridine-4-sulfonic acid could be employed in similar transformations, offering the benefits of a solid acid catalyst, such as ease of separation from the reaction mixture and potential for recyclability, if immobilized on a solid support.
Contribution to Supramolecular Chemistry and Host-Guest Systems
The molecular architecture of 3,5-dibromopyridine-4-sulfonic acid makes it an intriguing candidate for applications in supramolecular chemistry and the design of host-guest systems. Its potential contributions stem from its ability to participate in various non-covalent interactions, primarily hydrogen bonding and halogen bonding.
The sulfonic acid group is a strong hydrogen bond donor and acceptor. This allows the molecule to form predictable and stable hydrogen-bonded networks, which are fundamental to the construction of supramolecular assemblies. The pyridine nitrogen atom can also act as a hydrogen bond acceptor.
Furthermore, the presence of two bromine atoms at the 3 and 5 positions of the pyridine ring introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. In recent years, halogen bonding has been increasingly utilized as a directional and specific interaction for the rational design of complex supramolecular architectures.
The combination of hydrogen and halogen bonding capabilities in a single molecule is a powerful strategy for creating intricate and functional host-guest systems. For example, research on N-alkylammonium resorcinarene (B1253557) halides has demonstrated how halogen bonding can direct the formation of capsular and dimeric assemblies that can encapsulate small solvent guests. nih.gov The inclusion of guests within these assemblies can be influenced by the nature of the halogen bond donor and the guest molecule itself. nih.gov
In a hypothetical host-guest system, 3,5-dibromopyridine-4-sulfonic acid could act as a guest, with its sulfonic acid and pyridine moieties interacting with a host molecule through hydrogen bonding, while the bromine atoms could form halogen bonds with electron-donating sites on the host. Conversely, it could be incorporated into a larger host structure, where its functional groups would be available to bind specific guest molecules.
Table 2: Potential Non-Covalent Interactions of 3,5-Dibromopyridine-4-sulfonic acid
| Functional Group | Type of Interaction | Potential Partner |
| Sulfonic acid (-SO₃H) | Hydrogen Bonding | Hydrogen bond acceptors (e.g., carbonyls, amines) |
| Pyridine Nitrogen | Hydrogen Bonding | Hydrogen bond donors (e.g., alcohols, amides) |
| Bromine atoms (-Br) | Halogen Bonding | Lewis bases (e.g., lone pairs on N, O, S) |
The interplay of these interactions could lead to the formation of stimuli-responsive materials, where changes in pH could protonate or deprotonate the sulfonic acid and pyridine groups, thereby altering the binding properties of the system.
Development of Analytical Reagents and Standards
Currently, there is a lack of specific research demonstrating the use of 3,5-dibromopyridine-4-sulfonic acid as an analytical reagent or standard. The suitability of a compound for such applications depends on several key properties, including high purity, stability under storage and analytical conditions, a well-defined stoichiometric composition, and a unique analytical signal that can be used for quantification or identification.
For a compound to serve as a primary standard, it must be readily available in a highly pure form (≥99.9%), be stable to air and drying, be non-hygroscopic, and have a high molecular weight to minimize weighing errors. The synthesis of 3,5-dibromopyridine-4-sulfonic acid typically involves the bromination of a pyridine derivative followed by sulfonation. Achieving the high level of purity required for a primary standard through this route could be challenging and would require extensive purification and characterization.
As an analytical reagent, it could potentially be used in titrimetry, gravimetry, or spectrophotometry. For example, if it forms a specific colored complex with a metal ion, it could be used as a chromogenic reagent for the spectrophotometric determination of that metal. However, no such applications have been reported in the scientific literature.
The development of this compound as an analytical reagent or standard would necessitate thorough investigation into its purification, stability, and reactivity with various analytes.
Challenges and Future Directions in Research on 3,5 Dibromopyridine 4 Sulfonic Acid
Development of More Efficient and Sustainable Synthetic Routes
The traditional synthesis of pyridine (B92270) sulfonic acids often involves harsh reaction conditions, such as high temperatures and the use of strong acids, which can lead to low yields and the formation of multiple side products. For instance, the sulfonation of pyridine to produce pyridine-3-sulfonic acid has historically required temperatures of 300-350°C. googleapis.com While the addition of catalysts like mercuric sulfate (B86663) can lower the reaction temperature, the use of toxic heavy metals is a significant environmental concern. googleapis.comgoogle.com
Future research in this area should focus on the development of more sustainable and efficient synthetic methods. This includes the exploration of novel catalytic systems that can operate under milder conditions. The direct C-H functionalization of the pyridine ring presents a more atom-economical approach, avoiding the need for pre-functionalized starting materials.
Table 1: Comparison of Synthetic Routes for Pyridine Sulfonic Acids
| Method | Reagents and Conditions | Advantages | Disadvantages |
| Traditional Sulfonation | Concentrated sulfuric acid, high temperatures (230-350°C), +/- mercuric sulfate catalyst googleapis.comgoogle.com | Direct introduction of sulfonic acid group. | Harsh conditions, low yields, environmental concerns with heavy metal catalysts. |
| Multi-step Synthesis via Halogenated Pyridine N-oxides | Oxidation of a chloropyridine, followed by substitution with a sulfite (B76179), and subsequent reduction. googleapis.comgoogle.comgoogle.comprepchem.com | Milder conditions for sulfonation step, avoids direct high-temperature sulfonation of pyridine. | Multiple steps reduce overall yield and atom economy. |
| Electrochemical Sulfonylation | Electrochemical oxidation of sulfinates in the presence of a pyridine derivative. nih.gov | Green and sustainable, avoids harsh reagents, high regioselectivity. | May require specialized equipment and optimization for specific substrates. |
The development of continuous flow processes for the synthesis of pyridine derivatives is another promising avenue for improving efficiency and safety, particularly for large-scale production.
Exploration of Novel Reactivity Pathways and Transformations
The unique arrangement of functional groups in 3,5-dibromopyridine-4-sulfonic acid opens up a wide range of possibilities for novel chemical transformations. The two bromine atoms can be selectively substituted or used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The sulfonic acid group can act as a directing group, influencing the regioselectivity of subsequent reactions, or it can be replaced by other functional groups.
Future research should aim to explore the full scope of these reactions, including:
Selective Cross-Coupling Reactions: Developing conditions for the selective mono- or di-substitution of the bromine atoms using modern cross-coupling methodologies like Suzuki, Heck, or Buchwald-Hartwig reactions.
Nucleophilic Aromatic Substitution: Investigating the reactivity of the bromine atoms towards various nucleophiles and the influence of the sulfonic acid group on the reaction rate and regioselectivity.
Reactions of the Sulfonic Acid Group: Exploring the conversion of the sulfonic acid group into other functionalities such as sulfonamides, sulfonyl chlorides, or its removal via desulfonation.
Mechanistic Elucidation of Complex Reaction Systems
A thorough understanding of the reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new transformations. The electrophilic substitution on the electron-deficient pyridine ring is inherently complex, and the presence of multiple substituents in 3,5-dibromopyridine-4-sulfonic acid further complicates the picture.
Future research should employ a combination of experimental and computational techniques to elucidate the mechanisms of key reactions. For example, kinetic studies, isotope labeling experiments, and in-situ spectroscopic monitoring can provide valuable insights into the reaction pathways. Computational methods, such as Density Functional Theory (DFT), can be used to model reaction intermediates and transition states, providing a deeper understanding of the factors that control reactivity and selectivity. The proposed mechanism for the electrochemical meta-sulfonylation of pyridines, which proceeds through a dearomatization-rearomatization strategy, highlights the complexity of these systems and the need for detailed mechanistic studies. nih.gov
Design and Synthesis of Next-Generation Derivatives with Tailored Properties
3,5-Dibromopyridine-4-sulfonic acid serves as a versatile scaffold for the design and synthesis of new molecules with tailored properties. By strategically modifying the functional groups on the pyridine ring, it is possible to create derivatives with potential applications in various fields. For example, the introduction of specific substituents could lead to the development of new pharmaceutical agents, agrochemicals, or advanced materials. The synthesis of 3,5-diamino-piperidine derivatives from 2-chloro-3,5-dinitropyridine (B146277) as aminoglycoside mimetics demonstrates how a substituted pyridine core can be utilized to create novel antibacterial agents. nih.gov
Future research in this area should focus on:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of 3,5-dibromopyridine-4-sulfonic acid and evaluating the biological activity or material properties of the resulting derivatives.
Development of Molecular Probes and Ligands: Designing and synthesizing derivatives that can be used as tools for chemical biology research or as ligands for metal catalysts.
Synthesis of Functional Materials: Incorporating the 3,5-dibromopyridine-4-sulfonic acid core into polymers or other materials to create new functional materials with desired electronic, optical, or thermal properties.
Integration into Emerging Fields of Chemistry (e.g., Flow Chemistry, Electrochemistry)
Emerging technologies like flow chemistry and electrochemistry offer significant advantages over traditional batch processes, including improved safety, efficiency, and scalability. The integration of these technologies into the synthesis and functionalization of 3,5-dibromopyridine-4-sulfonic acid is a promising area for future research.
Flow chemistry allows for the precise control of reaction parameters, such as temperature, pressure, and reaction time, which can lead to higher yields and selectivities. uc.pt It is particularly well-suited for handling hazardous reagents and intermediates.
Electrochemistry provides a green and sustainable alternative to traditional redox reactions, as it uses electricity instead of chemical oxidants or reductants. nih.govrsc.org The electrochemical sulfonylation of pyridines has already been demonstrated as a viable method for the synthesis of pyridine sulfonic acids. nih.gov
Future research should explore the application of these technologies to the synthesis and derivatization of 3,5-dibromopyridine-4-sulfonic acid, which could lead to the development of more sustainable and scalable manufacturing processes.
Advanced Theoretical Modeling and Experimental Validation
Theoretical modeling has become an indispensable tool in modern chemical research, providing valuable insights into the structure, properties, and reactivity of molecules. Advanced computational methods can be used to predict the properties of 3,5-dibromopyridine-4-sulfonic acid and its derivatives, guiding the design of new experiments.
Future research should focus on the use of a synergistic approach that combines theoretical modeling with experimental validation. For example, DFT calculations can be used to predict the optimal conditions for a particular reaction, which can then be tested in the laboratory. Similarly, experimental results can be used to refine and improve the accuracy of theoretical models. This integrated approach will accelerate the pace of discovery and innovation in the field.
Overcoming Synthetic and Characterization Hurdles for Industrial Scalability (Academic perspective on R&D)
The transition from a laboratory-scale synthesis to an industrial-scale process presents a number of challenges. From an academic research and development perspective, overcoming these hurdles is crucial for the practical application of 3,5-dibromopyridine-4-sulfonic acid and its derivatives.
Table 2: Challenges and R&D Focus for Industrial Scalability
| Challenge | Academic R&D Focus |
| Cost of Starting Materials and Reagents | Development of synthetic routes that utilize cheaper and more readily available starting materials. |
| Process Safety | Design of inherently safer processes, for example, by using less hazardous reagents or by implementing flow chemistry to minimize the inventory of hazardous materials. |
| Reaction Optimization and Control | Detailed kinetic and mechanistic studies to identify the optimal reaction conditions for maximizing yield and minimizing side products. |
| Product Purification | Development of efficient and scalable purification methods, such as crystallization or chromatography, to obtain the desired product in high purity. |
| Waste Management | Design of more sustainable processes that minimize waste generation and the development of methods for the recycling of catalysts and solvents. |
| Catalyst Deactivation | Investigation of the mechanisms of catalyst deactivation and the development of more robust and long-lived catalysts. The presence of by-products like sulfite ions can inhibit hydrogenation catalysts. google.com |
Addressing these challenges from a fundamental research perspective will be key to unlocking the full industrial potential of 3,5-dibromopyridine-4-sulfonic acid and its derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3,5-dibromopyridine-4-sulfonic acid, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves halogenation and sulfonation steps. Bromination of pyridine derivatives can be achieved using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperatures (60–80°C). Subsequent sulfonation at the 4-position requires fuming sulfuric acid (oleum) at 150–180°C for 2–4 hours .
- Key Variables : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry (e.g., Br₂:pyridine ratio) and quenching protocols to minimize side products like over-brominated derivatives. Purification via recrystallization (ethanol/water) or ion-exchange chromatography improves purity .
Q. How can spectroscopic techniques (NMR, IR) distinguish 3,5-dibromopyridine-4-sulfonic acid from structurally similar derivatives?
- Analytical Workflow :
- ¹H NMR : The pyridine ring protons (C2 and C6) appear as a singlet due to symmetry, with deshielding effects from sulfonic acid (δ ~8.5–9.0 ppm). Bromine substituents suppress splitting .
- IR : Confirm sulfonic acid group via S=O stretching (~1350 cm⁻¹ and 1150 cm⁻¹) and O-H stretching (~2500–3000 cm⁻¹ for -SO₃H) .
- Mass Spectrometry : ESI-MS in negative mode shows [M–H]⁻ ion (m/z ~315–317 for Br isotopes) .
Advanced Research Questions
Q. How do electronic effects of bromine and sulfonic acid groups influence the reactivity of 3,5-dibromopyridine-4-sulfonic acid in nucleophilic substitution reactions?
- Mechanistic Insight : Bromine’s electron-withdrawing effect activates the pyridine ring for nucleophilic attack, while the sulfonic acid group stabilizes intermediates via resonance. For example, substitution with amines proceeds via an SNAr mechanism, requiring polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C) .
- Data Interpretation : Kinetic studies (monitored by ¹H NMR) reveal rate acceleration with electron-donating nucleophiles (e.g., NH₃ vs. aniline). Hammett plots correlate substituent effects .
Q. What strategies mitigate contradictions in reported biological activity data for 3,5-dibromopyridine-4-sulfonic acid derivatives?
- Case Study : Discrepancies in antimicrobial assays (e.g., MIC values) may arise from variations in bacterial strains, solvent choice (DMSO vs. water), or assay pH. Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
- Statistical Analysis : Apply ANOVA or t-tests to compare replicate data. Use QSAR models to rationalize structure-activity relationships .
Q. How can computational chemistry (DFT, molecular docking) predict interactions between 3,5-dibromopyridine-4-sulfonic acid and biological targets?
- Protocol :
Geometry Optimization : Perform DFT calculations (B3LYP/6-31G*) to determine electrostatic potential maps and HOMO-LUMO gaps .
Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., carbonic anhydrase). Validate with MD simulations (AMBER) to assess stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
